molecular formula C9H11IN2O B8334167 4-Amino-3-iodo-N-methyl-benzeneacetamide

4-Amino-3-iodo-N-methyl-benzeneacetamide

Cat. No.: B8334167
M. Wt: 290.10 g/mol
InChI Key: RNJYQKQFDGWQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-iodo-N-methyl-benzeneacetamide is a chemical compound proposed for research and development applications. As a derivative of benzeneacetamide featuring both an amino and an iodine substituent, it serves as a versatile building block in organic synthesis and medicinal chemistry. The iodine atom on the benzyl ring makes it a particularly valuable precursor for cross-coupling reactions, such as the Suzuki or Stille coupling, enabling the introduction of diverse structural motifs for the creation of compound libraries . The structural features of this compound are analogous to those found in high-affinity ligands for biological targets; for instance, N6-(3-iodobenzyl) substituents are known to be critical for the binding affinity and selectivity of potent A3 adenosine receptor agonists . Similarly, N-benzylacetamide scaffolds are frequently employed in the design and synthesis of bioactive molecules, including enzyme inhibitors . Researchers can utilize this reagent to develop novel compounds for probing protein function or for screening in pharmacological assays. The presence of the methyl group on the amide nitrogen can influence the compound's metabolic stability and binding interactions. This product is intended for use in a laboratory setting by qualified professionals. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C9H11IN2O

Molecular Weight

290.10 g/mol

IUPAC Name

2-(4-amino-3-iodophenyl)-N-methylacetamide

InChI

InChI=1S/C9H11IN2O/c1-12-9(13)5-6-2-3-8(11)7(10)4-6/h2-4H,5,11H2,1H3,(H,12,13)

InChI Key

RNJYQKQFDGWQMP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1=CC(=C(C=C1)N)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural differences among analogs lie in substituent groups, which influence reactivity, solubility, and biological activity:

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol)
4-Amino-3-iodo-N-methyl-benzeneacetamide 4-amino, 3-iodo, N-methyl Amino, iodo, acetamide ~291.1 (calculated)
N-(3-Amino-4-methoxyphenyl)acetamide 3-amino, 4-methoxy, N-H Amino, methoxy, acetamide 180.2
4-Acetamido-3-nitrobenzamide 4-acetamido, 3-nitro Acetamido, nitro 239.2
2-(N-Ethyl-4-ethoxy-3-methylbenzenesulfonamido)-N-(pyridin-3-ylmethyl)acetamide Ethyl, ethoxy, methyl, sulfonamido Sulfonamide, pyridinylmethyl, acetamide 465.6 (calculated)
  • Iodo vs. Methoxy/Nitro Groups : The iodine atom in the target compound increases molecular weight and polarizability compared to methoxy (electron-donating) or nitro (electron-withdrawing) groups. This may enhance halogen bonding, a property absent in methoxy or nitro analogs .
  • N-Methyl Acetamide vs. Sulfonamide : The N-methyl acetamide group likely improves metabolic stability compared to sulfonamide derivatives, which are prone to hydrolysis .

Physicochemical Properties

  • Solubility: The iodine substituent may reduce aqueous solubility compared to methoxy-containing analogs (e.g., N-(3-Amino-4-methoxyphenyl)acetamide), which benefit from the polar methoxy group . Nitro-substituted compounds (e.g., 4-Acetamido-3-nitrobenzamide) exhibit even lower solubility due to strong electron-withdrawing effects .

Preparation Methods

Mechanistic Insights

Boron reagents facilitate amidation by coordinating to the carbonyl oxygen, polarizing the C=O bond and enhancing electrophilicity. This lowers the activation energy for amine attack, as shown in the transition state:

RCOOH+B(C₆F₅)₃RC(O)–O–B(C₆F₅)₃CH₃NH₂RCONHCH₃+B(C₆F₅)₃–OH\text{RCOOH} + \text{B(C₆F₅)₃} \rightarrow \text{RC(O)–O–B(C₆F₅)₃} \xrightarrow{\text{CH₃NH₂}} \text{RCONHCH₃} + \text{B(C₆F₅)₃–OH}

The absence of racemization is critical for chiral intermediates, though this compound lacks stereocenters.

Acyl Chloride Intermediate Method

An alternative route converts 4-amino-3-iodobenzoic acid to its acyl chloride derivative before amidation. Adapted from heterocyclic synthesis protocols, the carboxylic acid reacts with thionyl chloride (SOCl₂) in dichloromethane at 0°C, forming 4-amino-3-iodobenzoyl chloride. Subsequent treatment with methylamine in dimethylacetamide (DMA) at room temperature yields the target compound with 65–70% efficiency.

Limitations and Optimization

Excess SOCl₂ must be removed via vacuum distillation to prevent side reactions. Solvent choice significantly impacts yield: DMA outperforms THF due to better solubility of the acyl chloride. Neutralization with sodium bicarbonate during workup minimizes hydrolysis.

Sandmeyer Reaction for Iodination

Introducing iodine at the 3-position often precedes amidation. A Sandmeyer reaction protocol from opioid antagonist synthesis involves diazotization of 4-amino-3-nitrobenzoic acid with NaNO₂/HCl, followed by iodide substitution using potassium iodide (KI). The nitro group is reduced to amine via hydrogenation with Raney nickel, yielding 4-amino-3-iodobenzoic acid (Scheme 1):

Scheme 1: Iodination via Sandmeyer Reaction

4-NO₂-C₆H₃-COOHNaNO₂/HCl4-NO₂-C₆H₃-N₂⁺Cl⁻KI4-NO₂-C₆H₃-IH₂/Ni4-NH₂-C₆H₃-I-COOH\text{4-NO₂-C₆H₃-COOH} \xrightarrow{\text{NaNO₂/HCl}} \text{4-NO₂-C₆H₃-N₂⁺Cl⁻} \xrightarrow{\text{KI}} \text{4-NO₂-C₆H₃-I} \xrightarrow{\text{H₂/Ni}} \text{4-NH₂-C₆H₃-I-COOH}

This method achieves 85% purity but requires rigorous temperature control during diazotization.

Multi-Step Synthesis from Cresol Derivatives

A patent-derived approach starts with m-cresol, which undergoes nitrosation, iodination, and amidation. Nitrosation with NaNO₂/H₂SO₄ at 5°C forms 4-nitroso-3-methylphenol, which is iodinated using HI/NaIO₄. The resulting 4-amino-3-iodo-5-methylphenol is acetylated with acetic anhydride and amidated with methylamine. While labor-intensive, this method offers scalability (≥90% yield after crystallization).

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps, as demonstrated in benzothiazole derivative synthesis. Combining 4-amino-3-iodobenzoic acid and methylamine in DMF under microwave irradiation (100°C, 300 W, 15 minutes) achieves 88% conversion. This method reduces reaction time tenfold compared to conventional heating.

Comparative Analysis of Preparation Methods

Method Yield Reaction Time Purity Scalability
Direct Amidation78–82%12 hours≥95%High
Acyl Chloride65–70%6 hours≥90%Moderate
Sandmeyer Reaction70–75%24 hours85%Low
Cresol-Derived≥90%48 hours≥99%High
Microwave-Assisted88%15 minutes≥92%Moderate

Optimization Strategies

  • Catalyst Screening : Boron catalysts (e.g., B(C₆F₅)₃) enhance amidation kinetics but are cost-prohibitive. Triphenylphosphine oxide offers a cheaper alternative.

  • Solvent Effects : Polar aprotic solvents (DMA, DMF) improve reagent solubility, while THF minimizes side reactions.

  • Purification : Recrystallization from ethanol/water mixtures increases purity to ≥99% .

Q & A

Q. How can X-ray crystallography be utilized to resolve stereochemical uncertainties?

  • Methodological Answer :
  • Grow single crystals via slow evaporation in ethyl acetate/hexane. Resolve structure with synchrotron radiation (λ = 0.7–1.0 Å) .
  • Compare experimental bond lengths/angles with DFT-optimized geometries to validate accuracy .

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